N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2,4-dimethoxybenzamide
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Overview
Description
N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with dimethoxy and sulfonamide functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the isoxazole ring. The process includes:
Formation of Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving 3,4-dimethyl-5-nitroisoxazole.
Sulfonamide Formation: The isoxazole derivative is then reacted with a sulfonyl chloride to form the sulfonamide group.
Coupling with Benzamide: The final step involves coupling the sulfonamide intermediate with 2,4-dimethoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group in the isoxazole ring to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The isoxazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}-4-NITROBENZAMIDE
- N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}-2-PHENOXYACETAMIDE
- N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}-6,8-DIMETHYL-2-(2-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Uniqueness
N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both dimethoxy and sulfonamide groups enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C20H21N3O6S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H21N3O6S/c1-12-13(2)22-29-20(12)23-30(25,26)16-8-5-14(6-9-16)21-19(24)17-10-7-15(27-3)11-18(17)28-4/h5-11,23H,1-4H3,(H,21,24) |
InChI Key |
ZQFDUYCDGSLBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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